Cas no 895653-50-6 (2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide)

2-(3-Benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide is a quinoline-based organic compound with potential applications in pharmaceutical and chemical research. Its structure features a benzoyl group at the 3-position and an ethoxy substituent at the 6-position of the quinoline core, coupled with an N-phenylacetamide moiety. This configuration may confer unique reactivity or biological activity, making it a candidate for further investigation in drug discovery or material science. The compound's distinct functional groups suggest utility as an intermediate in synthetic pathways or as a scaffold for developing targeted molecules. Its purity and stability under standard conditions ensure reliable performance in experimental settings.
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide structure
895653-50-6 structure
Product Name:2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide
CAS No:895653-50-6
MF:C26H22N2O4
MW:426.463886737823
CID:6284429
PubChem ID:18560096
Update Time:2025-05-23

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide
    • SR-01000013633-1
    • F1609-0065
    • 895653-50-6
    • 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-phenylacetamide
    • 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
    • AKOS001819664
    • SR-01000013633
    • Inchi: 1S/C26H22N2O4/c1-2-32-20-13-14-23-21(15-20)26(31)22(25(30)18-9-5-3-6-10-18)16-28(23)17-24(29)27-19-11-7-4-8-12-19/h3-16H,2,17H2,1H3,(H,27,29)
    • InChI Key: YKWZDOGBFDGYPN-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC2=C(C=1)C(C(C(C1C=CC=CC=1)=O)=CN2CC(NC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 426.15795719g/mol
  • Monoisotopic Mass: 426.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 75.7Ų

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide Pricemore >>

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Additional information on 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide

Introduction to 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide (CAS No. 895653-50-6)

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 895653-50-6, belongs to the class of quinoline derivatives, which are well-known for their broad spectrum of pharmacological effects. The presence of multiple functional groups, including a benzoyl moiety and an ethoxy group, in conjunction with the quinoline core, suggests a complex interplay of electronic and steric effects that may contribute to its biological relevance.

The structural framework of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide is characterized by a quinoline ring system that has been modified at several positions. The 3-benzoyl substituent introduces a rigid aromatic group that can interact with biological targets through hydrophobic and π-stacking interactions. Meanwhile, the 6-ethoxy group adds an electron-donating effect, which can influence the electronic properties of the quinoline core. The 4-oxo functionality at the 4-position of the quinoline ring introduces a carbonyl group, which can participate in hydrogen bonding or form salt bridges with biological molecules. Finally, the N-phenylacetamide moiety at the 1-position provides an amide group that is often involved in protein-ligand interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies have indicated that compounds with similar structural motifs to 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide exhibit promising activity against various biological targets. For instance, quinoline derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The specific arrangement of functional groups in this compound may enhance its ability to modulate enzyme activity or interfere with signaling pathways associated with these conditions.

In vitro studies have begun to unravel the potential pharmacological profile of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N phenylacetamide. Initial experiments suggest that this compound demonstrates inhibitory activity against certain enzymes implicated in inflammatory responses. The benzoyl group and the quinoline core are particularly noteworthy for their ability to engage with active sites or binding pockets on target proteins. Additionally, the ethoxy substituent may enhance solubility and bioavailability, making this compound a candidate for further development into a therapeutic agent.

The synthesis of 2-(3-benzoyl 6 ethoxy 4 oxo 1 4 dihydroquinolin 1 yl) N phenylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the quinoline ring system followed by selective functionalization at various positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the benzoyl and ethoxy groups efficiently. The final step involves coupling the N phenylacetamide moiety via amide bond formation, which is typically achieved using coupling reagents like EDCI or HATU.

The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits moderate solubility in water and favorable metabolic stability in vitro. These characteristics are crucial for determining its potential as a drug candidate, as poor solubility or rapid degradation can limit therapeutic efficacy. Further studies are needed to assess its absorption distribution metabolism and excretion (ADME) profiles in vivo.

One of the most exciting aspects of studying compounds like 2-(3-benzoyl 6 ethoxy 4 oxo 1 4 dihydroquinolin 1 yl) N phenylacetamide is their potential for structure-based drug design. By leveraging high-resolution crystal structures of target proteins or using computational methods to model binding interactions, researchers can design analogs with improved potency or selectivity. The combination of experimental synthesis and computational modeling offers a powerful approach to optimizing lead compounds for therapeutic applications.

The broader significance of quinoline derivatives cannot be overstated. These compounds have played a pivotal role in medical history, from their use in treating malaria to their more recent applications in cancer therapy. The development of new derivatives continues to expand their therapeutic potential across a wide range of diseases. As research progresses, compounds like 2-(3-benzoyl 6 ethoxy 4 oxo 1 4 dihydroquinolin 1 yl) N phenylacetamide may emerge as valuable tools for addressing unmet medical needs.

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